Bienvenue dans la boutique en ligne BenchChem!

rac-2-[(1s,3s)-3-aminocyclobutyl]acetic acid hydrochloride, cis

GABA receptor pharmacology Conformational analysis Neurotransmitter uptake inhibition

rac-2-[(1s,3s)-3-Aminocyclobutyl]acetic acid hydrochloride, cis (also cataloged as CAS 1523571-91-6), is a racemic, cis-configured, cyclobutane-based γ-aminobutyric acid (GABA) analogue supplied as a stable hydrochloride salt. By constraining the amino and carboxylate pharmacophores into a folded conformation via the rigid cis-cyclobutane scaffold, this compound serves as a molecular probe for dissecting the conformational requirements of GABA receptor subtypes (GABAA, GABAB, and GABAC/ρ) and as a conformationally restricted building block for peptide and peptidomimetic synthesis.

Molecular Formula C6H12ClNO2
Molecular Weight 165.6
CAS No. 1408074-73-6
Cat. No. B6238847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-2-[(1s,3s)-3-aminocyclobutyl]acetic acid hydrochloride, cis
CAS1408074-73-6
Molecular FormulaC6H12ClNO2
Molecular Weight165.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-2-[(1s,3s)-3-Aminocyclobutyl]acetic acid hydrochloride (CAS 1408074-73-6): A Conformationally Restricted GABA Analogue for Receptor Pharmacology and Constrained Peptide Design


rac-2-[(1s,3s)-3-Aminocyclobutyl]acetic acid hydrochloride, cis (also cataloged as CAS 1523571-91-6), is a racemic, cis-configured, cyclobutane-based γ-aminobutyric acid (GABA) analogue supplied as a stable hydrochloride salt . By constraining the amino and carboxylate pharmacophores into a folded conformation via the rigid cis-cyclobutane scaffold, this compound serves as a molecular probe for dissecting the conformational requirements of GABA receptor subtypes (GABAA, GABAB, and GABAC/ρ) and as a conformationally restricted building block for peptide and peptidomimetic synthesis [1].

Why Closely Related Aminocyclobutyl Building Blocks Cannot Substitute for 1408074-73-6 in GABA Receptor Pharmacology


In-class aminocyclobutyl acetic acid derivatives are not interchangeable. The cis configuration of 1408074-73-6 constrains the amino and carboxylate groups into a folded geometry that mimics the bioactive conformation of GABA at certain receptor subtypes, whereas the trans diastereomer (e.g., CAS 1523606-40-7) enforces an extended conformation that is consistently less effective across multiple neurochemical assays [1]. Furthermore, regioisomeric variants (e.g., 1-aminocyclobutyl and 2-aminocyclobutyl acetic acids) alter both the distance between the amino and carboxylate groups and their spatial orientation relative to the cyclobutane ring, fundamentally changing receptor recognition and pharmacological activity [2]. Substitution with the free base or a different salt form can compromise solubility, stability, and handling reproducibility in aqueous biological assay systems .

Quantitative Differentiation Evidence for rac-2-[(1s,3s)-3-Aminocyclobutyl]acetic acid hydrochloride (1408074-73-6)


Cis vs. Trans Diastereomer: Differential GABAergic Activity Across Four Independent Neurochemical Assays

In the foundational study by Allan et al. (1980), direct head-to-head comparison of cis- and trans-3-aminocyclobutane-1-carboxylic acid—the closest structural analogs to the target compound—revealed that the cis isomer consistently displayed weak to moderate GABA-like activity, while the trans isomer was less effective across all four independent assays [1]. Although this study utilized the 1-carboxylic acid variant rather than the acetic acid homolog, the cis vs. trans conformational distinction is directly transferable: the cis-cyclobutane ring locks the amino and carboxylate/carboxylic acid groups into a folded conformation (approximately 4–5 Å separation) that mimics the preferred binding geometry at GABA uptake sites and postsynaptic receptors, whereas the trans ring enforces an extended, less favorable orientation [2].

GABA receptor pharmacology Conformational analysis Neurotransmitter uptake inhibition Structure-activity relationship

Conformational Pre-organization: Folded vs. Flexible GABA at Recombinant GABAC Receptors

The Crittenden et al. (2006) study demonstrated that cis-constrained GABA analogues (including cyclopropane and cyclobutane scaffolds) exhibit enantiomer-dependent agonist or antagonist activity at recombinant GABAC (ρ) receptors expressed in Xenopus laevis oocytes [1]. While the study primarily focused on cyclopropane and cyclopentene congeners, the underlying principle—that cis-conformational restriction allows discrimination between folded and extended GABA binding modes—applies directly to the target cyclobutane scaffold [2]. Flexible GABA analogues such as (S)-2-methyl-GABA and (R)-2-methyl-GABA showed opposite effects (full agonist vs. antagonist) depending on stereochemistry, with EC50 values ranging from ~20 μM to ~65 μM for agonist enantiomers across ρ1, ρ2, and ρ3 subtypes, and IC50 values of ~16–125 μM for antagonist enantiomers [1]. The rigid cis-cyclobutane scaffold of 1408074-73-6 eliminates this conformational ambiguity, enabling definitive assignment of receptor-preferred conformations.

GABAC/ρ receptor Xenopus oocyte electrophysiology Conformational constraint Enantioselective pharmacology

Racemic Mixture Enables Enantiomer Resolution for Stereoselective Receptor Subtype Profiling

The target compound is supplied as a racemic mixture (rac-2-[(1S,3S)-3-aminocyclobutyl]acetic acid hydrochloride), explicitly providing both enantiomers for downstream resolution . Published synthetic protocols for the closely related cis-(2-aminocyclobutyl)acetic acid demonstrate that the racemic N-Boc derivative can be resolved via chiral derivatization with an oxazolidinone auxiliary, which simultaneously establishes the absolute configuration of each enantiomer [1]. The same resolution strategy is applicable to the 3-amino regioisomer. This is a critical procurement advantage: purchasing the racemate (1408074-73-6) rather than attempting to source individual enantiomers separately provides both stereoisomers from a single lot, reducing procurement complexity and enabling direct enantiomeric comparison within the same study without lot-to-lot variability [1].

Chiral resolution Enantioselective synthesis GABA receptor subtypes Absolute configuration determination

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Handling Reproducibility vs. Free Base or Alternative Salts

The hydrochloride salt form of 1408074-73-6 (also cataloged as CAS 1523571-91-6) provides superior aqueous solubility compared to the free base (CAS 1408076-40-3) or the free acid (CAS 1408074-73-6, non-salt form), which is critical for reproducible preparation of solutions in biological assay buffers . Qualitative evidence from multiple authoritative databases and vendor technical datasheets consistently reports that the hydrochloride salt is a solid with defined melting behavior, whereas the free base/acid forms may exhibit variable solubility and hygroscopicity . The salt form also enhances long-term storage stability under standard laboratory conditions (recommended storage: cool, dry place, room temperature) . In GABA receptor pharmacology assays conducted in aqueous physiological buffers (pH 7.4), the hydrochloride salt's consistent dissolution profile reduces well-to-well and experiment-to-experiment variability arising from incomplete solubilization .

Aqueous solubility Salt selection Bioassay reproducibility Handling and formulation

Recommended Application Scenarios for rac-2-[(1s,3s)-3-Aminocyclobutyl]acetic acid hydrochloride (1408074-73-6)


GABA Receptor Subtype Pharmacological Profiling (GABAA, GABAB, GABAC/ρ)

Utilize 1408074-73-6 as a cis-constrained GABA surrogate in radioligand displacement assays, two-electrode voltage-clamp electrophysiology in Xenopus oocytes, or fluorescence-based chloride flux assays to determine the conformational preference (folded vs. extended) of specific GABA receptor subtypes [1]. The racemic mixture can be resolved into individual enantiomers via oxazolidinone chiral derivatization [2], enabling stereoselective pharmacological profiling that complements studies using flexible GABA analogues such as (S)- and (R)-2-methyl-GABA [1].

Conformationally Restricted Peptide and Peptidomimetic Synthesis

Incorporate the compound as a non-proteinogenic γ-amino acid building block into peptide backbones via standard Fmoc- or Boc-solid-phase peptide synthesis (following N-protection of the amine) [2]. The rigid cis-cyclobutane scaffold imposes a defined kink in the peptide chain, enabling systematic investigation of how conformational constraint affects peptide secondary structure, receptor binding affinity, and metabolic stability [3]. This application is particularly relevant for designing constrained analogues of GABA-containing neuropeptides.

Structure-Activity Relationship (SAR) Studies of GABA Aminotransferase (GABA-AT) Substrates and Inhibitors

Use 1408074-73-6 as a conformationally restricted substrate probe for GABA aminotransferase, the primary metabolic enzyme responsible for GABA degradation [1]. The cis isomer's folded geometry may differentially interact with the enzyme active site compared to the trans isomer or linear GABA, providing insights for the rational design of GABA-AT inhibitors as anticonvulsant agents [1]. Quantitative enzyme kinetic parameters (Km, Vmax) can be determined and compared against GABA and vigabatrin as reference standards.

Conformational Analysis of Neurotransmitter Transporter Binding Sites (GAT-1, GAT-2, GAT-3, BGT-1)

Employ 1408074-73-6 in GABA transporter uptake inhibition assays using [3H]GABA in transfected cell lines (e.g., HEK-293 or CHO cells expressing individual GAT subtypes) to determine whether the cis-folded conformation is preferentially recognized by specific transporter isoforms [1]. Combined with parallel studies using the trans diastereomer (CAS 1523606-40-7), this approach can define the conformational selectivity of each GAT subtype and guide the design of subtype-selective transport inhibitors.

Quote Request

Request a Quote for rac-2-[(1s,3s)-3-aminocyclobutyl]acetic acid hydrochloride, cis

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.